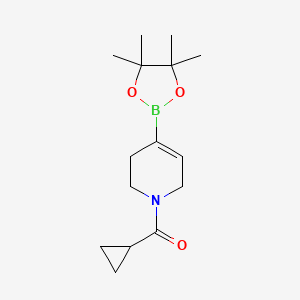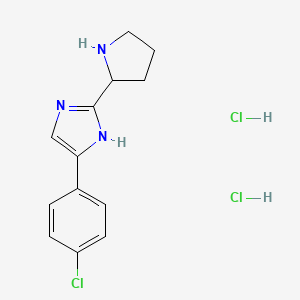
4-(4-chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride
Overview
Description
4-(4-Chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride, also known as 4CP-2-Py-Imidazole, is an organic compound with a wide range of applications in scientific research. It is a white crystalline powder that has been used in numerous experiments to study the effects of its biochemical and physiological properties. 4CP-2-Py-Imidazole has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Biological Study of Oxopyrimidines and Thiopyrimidines : This study outlines the synthesis of oxopyrimidines and thiopyrimidines derived from imidazo[1,2-a]pyridin-3-carbaldehyde, showcasing the antimicrobial properties of these compounds. Such research indicates the utility of the core structure in developing potential antimicrobial agents (Ladani et al., 2009).
Chemical, Electrochemical, Quantum, and Surface Analysis Evaluation on Corrosion Inhibition : Imidazo[4,5-b]pyridine derivatives have been evaluated for their corrosion inhibition performance on mild steel, indicating the compound's potential in industrial applications to prevent corrosion (Saady et al., 2021).
Synthesis, Crystal Structure, DFT Studies, and Antimicrobial Activity : This research focuses on synthesizing a novel bicyclic thiohydantoin fused to pyrrolidine compound, providing insights into its structural characterization and antimicrobial efficacy (Nural et al., 2018).
Biological Screening and Antimicrobial Activity
Biological Screening of Imidazo[1,2-a]Pyridines : Various derivatives have been synthesized and screened for their biological activity, showing moderate activity against bacteria and fungi, which highlights the compound's potential in developing new antimicrobials (Bhuva et al., 2015).
Antibacterial and Antifungal Activity of Nicotinonitrile Derivatives : Pyridine nucleus derivatives, including those with the imidazo[1,2-a]pyridine structure, have been synthesized and tested for their biological activity, further emphasizing the chemical's utility in the synthesis of bioactive compounds (Bhuva et al., 2015).
Material Science and Corrosion Inhibition
- Inhibition Performance Against Mild Steel Corrosion : Imidazo[4,5-b]pyridine derivatives demonstrate significant potential as corrosion inhibitors, essential for protecting industrial materials (Ouakki et al., 2019).
properties
IUPAC Name |
5-(4-chlorophenyl)-2-pyrrolidin-2-yl-1H-imidazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3.2ClH/c14-10-5-3-9(4-6-10)12-8-16-13(17-12)11-2-1-7-15-11;;/h3-6,8,11,15H,1-2,7H2,(H,16,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXXSGZZLTUNHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=C(N2)C3=CC=C(C=C3)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B1455649.png)
![3-[3-(Trifluoromethyl)phenyl]butan-1-amine](/img/structure/B1455651.png)

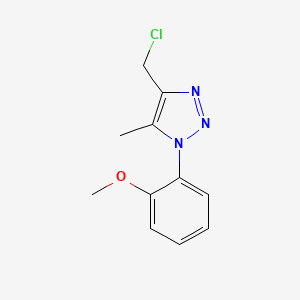
![3-(pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1455656.png)

![2-Chloro-5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B1455661.png)
![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1455662.png)
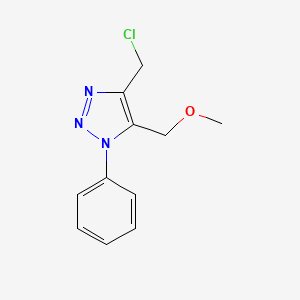

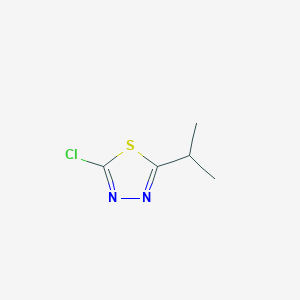

![Methyl 7-methyl-2,4-dioxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1455671.png)
